molecular formula C15H16N2O4S B4129964 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B4129964
M. Wt: 320.4 g/mol
InChI Key: SIWANHRVIFKFAX-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide, commonly known as AMT, is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. AMT belongs to the thiazole class of compounds and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of AMT is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. AMT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
AMT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AMT has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

AMT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also limitations to its use. AMT has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of AMT. One potential area of research is the development of AMT derivatives with improved biological activities. Another area of research is the investigation of the mechanism of action of AMT and its interactions with various biological targets. Additionally, the potential use of AMT in the treatment of neurological disorders, such as Alzheimer's disease, warrants further study.

Scientific Research Applications

AMT has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)10-5-6-11(20-3)12(7-10)21-4/h5-7H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWANHRVIFKFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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